![molecular formula C15H12N4O5S B410674 N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}-4-nitrobenzamide](/img/structure/B410674.png)
N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a hydrazinocarbothioyl group, and a nitro-benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide typically involves multiple steps. One common method starts with the preparation of 2-hydroxybenzoyl hydrazone, which is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding quinones, while reduction can produce amines or hydroxylamines. Substitution reactions can lead to the formation of various substituted benzamides .
Aplicaciones Científicas De Investigación
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action include oxidative stress, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxybenzoyl hydrazone
- 4-Nitrobenzoyl chloride
- Benzoyl peroxide
- 2-Hydroxybenzoyl compounds
Uniqueness
N-[N’-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-4-nitro-benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification to enhance its properties .
Propiedades
Fórmula molecular |
C15H12N4O5S |
|---|---|
Peso molecular |
360.3g/mol |
Nombre IUPAC |
N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H12N4O5S/c20-12-4-2-1-3-11(12)14(22)17-18-15(25)16-13(21)9-5-7-10(8-6-9)19(23)24/h1-8,20H,(H,17,22)(H2,16,18,21,25) |
Clave InChI |
YYIYTIGNCRBUBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


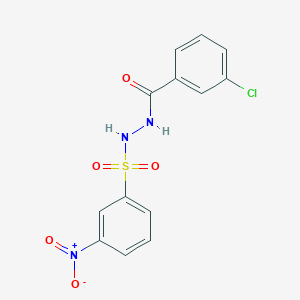
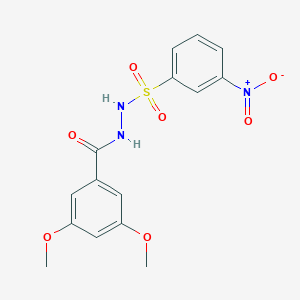
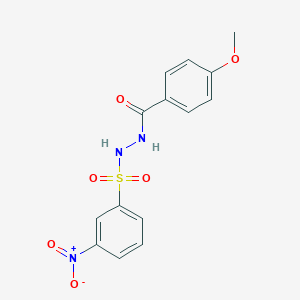
![N'-[(3,4-dimethoxyphenyl)acetyl]-3-nitrobenzenesulfonohydrazide](/img/structure/B410600.png)

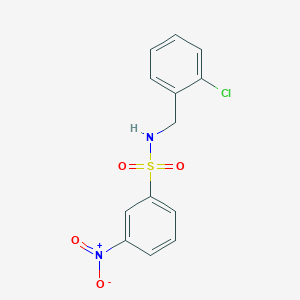

![2-{3-ethyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-{2-nitrophenyl}acetamide](/img/structure/B410607.png)
![2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-{2-nitrophenyl}acetamide](/img/structure/B410608.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(2-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B410609.png)
![2-{2-[(2-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-{2-nitrophenyl}acetamide](/img/structure/B410610.png)
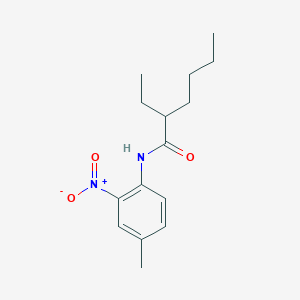
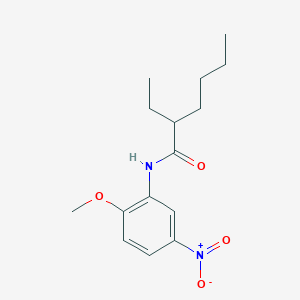
![2-[2-(4-chlorophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B410615.png)
